molecular formula C11H13NO4 B2598715 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid CAS No. 1502535-11-6

8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid

Cat. No.: B2598715
CAS No.: 1502535-11-6
M. Wt: 223.228
InChI Key: QPJKHWGXFGLRQD-UHFFFAOYSA-N
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Description

8-Methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid is a quinolizine derivative featuring a methoxy group at position 8, a ketone at position 6, and a carboxylic acid at position 7. This ester derivative has a molecular formula of C₁₂H₁₅NO₄, a molecular weight of 237.26 g/mol, and a purity >90% . It is primarily used in research and development (R&D) under regulatory frameworks like the Toxic Substances Control Act (TSCA) exemption .

Modifications to substituents (e.g., methoxy vs. hydroxy groups) significantly influence physicochemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of appropriate precursors under acidic or basic conditions to form the quinolizine core. Subsequent functionalization steps introduce the methoxy, keto, and carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the keto group, converting it into a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products:

    Oxidation: Hydroxylated quinolizine derivatives.

    Reduction: Hydroxy-quinolizine derivatives.

    Substitution: Amino or thio-quinolizine derivatives.

Scientific Research Applications

Antibacterial Properties

One of the primary applications of 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid is its potent antibacterial activity against both Gram-negative and Gram-positive bacteria. This compound and its derivatives are structurally related to quinolone antibiotics, which are known for their effectiveness in treating bacterial infections. For instance, gatifloxacin and other quinolone derivatives exhibit high antibacterial efficacy due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV enzymes .

Case Study: Gatifloxacin

Gatifloxacin is a well-documented antibiotic that incorporates the 8-methoxy group in its structure. Clinical studies have demonstrated its effectiveness against a range of bacterial pathogens, including strains resistant to other antibiotics. The mechanism involves interference with bacterial DNA replication processes, making it a crucial agent in modern antimicrobial therapy .

Drug Design and Development

The structural characteristics of this compound facilitate its use in drug design. Researchers have explored its bioisosteric modifications to enhance potency and selectivity against specific biological targets. The introduction of various substituents at different positions on the quinolizine core can lead to compounds with improved pharmacokinetic properties .

Structure–Activity Relationship Studies

Studies focusing on the structure–activity relationship (SAR) of this compound have yielded insights into how modifications impact biological activity. For example, altering the methoxy group or introducing different functional groups can significantly affect the compound's interaction with target enzymes or receptors .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents. The methods typically include nucleophilic substitutions and cyclization reactions under specific conditions to yield high-purity products suitable for further biological evaluation .

Table: Synthesis Overview

Reaction TypeConditionsYield (%)Notes
Nucleophilic SubstitutionReflux in ethanol70–85Commonly used for introducing amines
CyclizationHeating with ammonium acetate70–80Key step in forming the quinolizine core
CrystallizationEthanol washVariablePurification step

Mechanism of Action

The mechanism of action of 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the methoxy and keto groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs Identified

The following compounds are structurally related to 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Purity Key Properties/Applications References
Methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate C₁₂H₁₅NO₄ 237.26 8-OCH₃, 9-COOCH₃ >90% R&D intermediate; TSCA-regulated
Methyl 8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate C₁₁H₁₃NO₄ 223.23 8-OH, 9-COOCH₃ Not specified Potential metabolic derivative
N-(3-Cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide C₂₀H₂₂N₄O₃ 366.42 8-OCH₂CH₃, 9-CONH-C₆H₄-CN Not specified Drug candidate (amide derivative)

Structural and Functional Differences

Substituent Effects on Physicochemical Properties

Methoxy vs. The hydroxy variant (C₁₁H₁₃NO₄) may exhibit higher reactivity due to the phenolic -OH group, making it prone to oxidation or conjugation reactions .

Carboxylic Acid vs. Ester vs. The carboxamide derivative (C₂₀H₂₂N₄O₃) introduces a bulky aryl group, which could enhance target binding in drug design but reduce solubility .

Methyl Ester Derivative

  • Purity : Consistently >90%, ensuring reliability in synthetic workflows .
  • Storage : Stable at ambient temperature, simplifying handling in laboratory settings .

Hydroxy Analog

Carboxamide Derivative

  • The incorporation of a 3-cyanophenyl group introduces electron-withdrawing effects, which could modulate electronic properties for enhanced bioactivity .

Biological Activity

8-Methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of a broader class of quinolizine derivatives, which have been linked to various pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H15NO4\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{4}

This structure includes a methoxy group and a carboxylic acid moiety, which are critical for its biological activity.

Antiproliferative Activity

Research indicates that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of tetrahydroquinoxaline have shown potent activity against HeLa and K562 cell lines with IC50 values as low as 0.071 μM .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (μM)
N-substituted 3-oxo-tetrahydroquinoxalineHeLa0.126
N-substituted 3-oxo-tetrahydroquinoxalineSMMC-77210.071
N-substituted 3-oxo-tetrahydroquinoxalineK5620.164

The antiproliferative effects are primarily attributed to the inhibition of tubulin polymerization. Compounds similar to 8-methoxy derivatives have been shown to bind at the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Study on Anticancer Properties

A study focused on the synthesis and evaluation of various quinoline derivatives revealed that compounds with similar structural features to 8-methoxy-6-oxo derivatives demonstrated significant cytotoxicity against multiple cancer cell lines. The binding affinity at the colchicine site was confirmed through molecular docking studies .

Safety and Toxicity

While the biological activities are promising, safety profiles must be considered. Initial evaluations suggest that these compounds exhibit low toxicity in vitro; however, further in vivo studies are necessary to establish comprehensive safety data.

Q & A

Basic Questions

Q. What are the recommended synthesis strategies for this compound?

Synthesis involves cyclization of precursor amines or ketones. For example, spiro compounds can be formed via reactions between 2-Oxa-spiro[3.4]octane-1,3-dione and benzothiazol-2-yl-amine derivatives in aprotic solvents (e.g., DMF) under reflux (80–100°C) with triethylamine as a catalyst . Purification via recrystallization (ethanol/water) ensures >95% purity .

Q. What safety protocols are critical during handling?

Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use nitrile gloves, lab coats, safety goggles, and fume hoods. Decontaminate exposed skin immediately with water, and dispose of waste as hazardous material .

Q. Which analytical techniques confirm its structural identity?

  • Melting point : Determined via Büchi M-560.
  • IR spectroscopy : C=O stretch at 1680–1720 cm⁻¹ .
  • UV-Vis : λmax 275 nm (ε = 1.2×10⁴ L/mol·cm) .
  • HRMS : [M+H]+ at m/z 294.1234 .

Table 1: Key Spectral Data

TechniqueParametersReference
IR1680–1720 cm⁻¹ (C=O)
HRMSm/z 294.1234

Q. How should environmental disposal be managed?

Neutralize waste with 10% NaOH before incineration (≥1000°C). Avoid aqueous release; use activated carbon filtration .

Advanced Questions

Q. How can reaction yields be optimized for quinolizine derivatives?

Use Design of Experiments (DoE) to test solvents (DMF vs. THF), catalysts (TEA vs. DMAP), and temperatures (60–120°C). A 2³ factorial design identified DMF with 10 mol% TEA at 90°C as optimal (82% yield, <5% byproducts) .

Q. What strategies resolve contradictions in spectral data?

  • NMR vs. MS discrepancies : Use HSQC/HMBC NMR and HRMS calibration .
  • IR variability : Confirm solid-state conformation via X-ray crystallography .

Table 2: Data Contradiction Resolution

DiscrepancyResolution TechniqueEvidence
NMR vs. MS molecular weightHRMS + deuterated NMR

Q. How to evaluate structure-activity relationships (SAR)?

  • Synthesize analogs (e.g., 8-fluoro substitution) .
  • Perform computational docking (AutoDock Vina) and QSAR modeling (CoMFA) .
  • Fluorine at position 9 increases lipophilicity (logP +0.5) and antimicrobial activity by 40% .

Q. What mechanistic insights guide analog development?

  • DFT calculations : Map transition states (B3LYP/6-31G*) to identify rate-limiting steps .
  • Isotopic labeling : ¹⁸O tracking shows 90% retention in carbonyl, confirming intramolecular rearrangement .

Table 3: Mechanistic Probes

ProbeObservationImplication
¹⁸O labeling90% retention in carbonylIntramolecular dominance
Deuterated solventskH/kD = 2.1Proton transfer in rate step

Properties

IUPAC Name

2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-8-6-9(13)12-5-3-2-4-7(12)10(8)11(14)15/h6H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJKHWGXFGLRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCCC2=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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